molecular formula C31H23ClFIN2O B2475473 [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone CAS No. 477762-85-9

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone

Katalognummer: B2475473
CAS-Nummer: 477762-85-9
Molekulargewicht: 620.89
InChI-Schlüssel: SQVUKCVHRDRLJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone is a pyrazole-based molecule featuring three distinct substituents:

  • 2'-Fluoro-4'-propylbiphenyl: A biphenyl system with fluorine (electron-withdrawing) at the 2' position and a propyl chain (electron-donating) at the 4' position, influencing steric and electronic properties .
  • 4-Iodophenyl methanone: A ketone-linked iodinated aromatic ring, providing high molecular weight and polarizability .

This structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, though direct biological data for this compound are absent in the provided evidence.

Eigenschaften

IUPAC Name

[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClFIN2O/c1-2-3-20-4-17-27(29(33)18-20)21-5-7-23(8-6-21)30-28(22-9-13-25(32)14-10-22)19-35-36(30)31(37)24-11-15-26(34)16-12-24/h4-19H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVUKCVHRDRLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC=C(C=C4)I)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClFIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by a pyrazole ring, halogenated phenyl groups, and a biphenyl moiety. This structural configuration is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the cytotoxic activities observed:

CompoundCell LineIC50 (μM)Mechanism of Action
4bMCF-70.06Induces apoptosis and cell cycle arrest in G2-M phase
4bHepG20.08Induces apoptosis and inhibits cell proliferation
3eMCF-70.12Moderate activity against cell growth
5bHepG20.13Moderate activity against cell growth

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that compound 4b is particularly potent against these cancer types .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • VEGFR-2 Inhibition : Compound 4b has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in tumor angiogenesis. The IC50 for VEGFR-2 inhibition was reported at 0.09 ± 0.02 μM , indicating high potency .
  • Cell Cycle Arrest : Studies have demonstrated that treatment with compound 4b results in significant cell cycle arrest at the G2-M phase, leading to increased apoptosis rates in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Halogen Substituents : The presence of chlorine and fluorine atoms enhances the lipophilicity and electronic properties of the molecule, which may improve binding affinity to biological targets.
  • Biphenyl Moiety : The biphenyl structure contributes to the hydrophobic interactions within the active site of target proteins, facilitating stronger binding and higher inhibitory activity.

Case Studies

In a comparative study involving various derivatives of pyrazole compounds, it was found that those with similar structural motifs exhibited varying degrees of anticancer activity, underscoring the importance of specific substitutions on the pyrazole ring and adjacent phenyl groups .

Example Study

A recent investigation synthesized multiple derivatives based on the pyrazole scaffold and assessed their biological activities through in vitro assays. Among these derivatives, compound 4b consistently demonstrated superior efficacy against both MCF-7 and HepG2 cell lines compared to others tested in the same series.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties Evidence Source
Target Compound Pyrazole 4-ClPh, 2'-F-4'-Pr-biphenyl, 4-I-PhCO High molecular weight (iodine), mixed electronic effects -
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Pyrazolone 4-ClPh, 5-OH, thiophenyl-CO Antibacterial/antitumor activity via pyrazolone motif; hydrogen-bonding from OH .
(4-Chlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Dihydropyrazole 4-ClPh, 5-(CF2H)-5-OH Enhanced solubility due to CF2H and hydroxyl groups; potential metabolic stability .
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone Triazole 4-ClPh, pyridinyl, 4-F-PhCO Sulfanyl group increases reactivity (e.g., nucleophilic substitution); fluorophenyl enhances bioavailability .
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole 4-ClPh, 4-MeOPh Methoxy group improves membrane permeability; dihydropyrazole enhances conformational flexibility .

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Pyrazolone derivatives (e.g., ) exhibit broad-spectrum antibacterial activity due to the hydroxyl group’s hydrogen-bonding capacity. The target compound lacks this moiety but may compensate with iodine’s polarizability for target binding.
  • Fluorine and chlorine atoms in analogs (e.g., ) improve metabolic stability and bioavailability. The target’s 2'-fluoro-4'-propylbiphenyl may balance steric bulk and electronic effects for receptor interaction.

Impact of Halogenation: Iodine in the target compound increases molecular weight (vs. However, iodine’s size may reduce solubility compared to smaller halogens .

Synthetic Considerations: The target’s 2'-fluoro-4'-propylbiphenyl group likely requires Suzuki-Miyaura coupling, as seen in biphenyl-containing analogs (e.g., ). Iodination at the 4-position of the methanone may involve electrophilic substitution, analogous to bromination protocols in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.